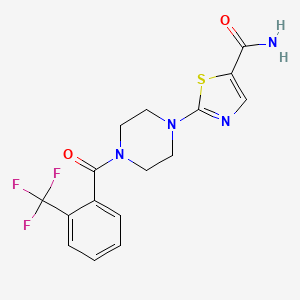

2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MF-152は、メルクカナダ社が開発した低分子医薬品です。飽和脂肪酸から一価不飽和脂肪酸の生合成に関与する酵素であるステアロイルCoAデサチュラーゼ1(SCD1)の阻害剤として機能します。 SCD1活性の上昇は、肥満や2型糖尿病などの様々な代謝性疾患に関連付けられています .

準備方法

合成経路と反応条件

MF-152の合成には、リードチオゾールアミド化合物の最適化が含まれます。このプロセスには、SCD1の強力な阻害剤である二環式ヘテロアリール構造の形成が含まれます。 合成経路は通常、縮合、環化、官能基変換などの有機反応の複数段階を含みます .

工業生産方法

MF-152の工業生産には、バッチ式プロセスや連続フロープロセスなど、大規模な有機合成技術が用いられる可能性があります。 反応条件は、収率と純度が高く、温度、圧力、試薬濃度を厳密に制御できるように最適化されます .

化学反応の分析

反応の種類

MF-152は、次のような様々な化学反応を起こします。

酸化: 官能基をより酸化された状態に変換します。

還元: 官能基をより還元された状態に変換します。

置換: ある官能基を別の官能基で置き換えます。

一般的な試薬と条件

MF-152を含む反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、様々な求核剤および求電子剤(置換反応用)があります。 反応条件は、目的とする変換によって異なりますが、通常、制御された温度と不活性雰囲気で行われます .

主要な生成物

これらの反応から生成される主要な生成物は、関与する特定の官能基によって異なります。例えば、酸化反応ではカルボン酸が生成される場合があり、還元反応ではアルコールが生成される場合があります。 置換反応では、導入された置換基に応じて、様々な誘導体が生成される可能性があります .

科学研究への応用

MF-152は、次のような様々な科学研究への応用があります。

化学: SCD1阻害とその脂肪酸代謝への影響を研究するためのツール化合物として使用されます。

生物学: 脂質代謝の調節における役割と代謝性疾患における潜在的な治療効果について調査されています。

医学: 肥満、2型糖尿病、その他の代謝性疾患の潜在的な治療法として研究されています。

科学的研究の応用

Antimicrobial Properties

Recent studies have indicated that compounds with thiazole and piperazine moieties exhibit significant antimicrobial activity. The incorporation of a trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an antimicrobial agent.

- Mechanism of Action : The compound may exert its effects by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- In Vitro Studies : Preliminary evaluations have shown promising results against various Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Anticancer Activity

The thiazole derivatives have been widely researched for their anticancer properties. The specific compound under discussion has been evaluated for its effectiveness against several cancer cell lines.

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on human breast cancer cell lines, indicating its potential as an anticancer agent.

- Molecular Docking Studies : Computational studies suggest that the compound interacts effectively with key targets involved in cancer cell proliferation, further validating its therapeutic potential.

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

- Antibacterial Activity Evaluation : A study evaluated various thiazole derivatives, including those related to the target compound, for their antibacterial properties against Mycobacterium smegmatis. The results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL for some derivatives, showcasing their potential as effective antimycobacterial agents .

- Antitumor Activity Assessment : Another investigation focused on the synthesis and evaluation of thiazole derivatives against different cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction in cancer cells .

Data Table of Biological Activities

作用機序

MF-152は、ステアロイルCoAデサチュラーゼ1(SCD1)の活性を阻害することにより効果を発揮します。SCD1は、飽和脂肪酸を一価不飽和脂肪酸に変換する触媒作用を持つ酵素です。MF-152はSCD1を阻害することにより、一価不飽和脂肪酸のレベルを低下させ、代謝性疾患の管理に役立ちます。 関与する分子標的と経路には、SCD1酵素と脂質代謝への下流効果が含まれます .

類似化合物との比較

類似化合物

化合物3j: MF-152の最適化から発見された強力なSCD1阻害剤で、効力は100倍以上向上しています.

チオゾール類似体: 様々なチオゾール系化合物が、異なる効力と選択性でSCD1を阻害しています.

独自性

MF-152は、SCD1の特異的な阻害と、他の経路に影響を与えることなく代謝性疾患を標的とする可能性により、ユニークな化合物です。 MF-152の最適化により、化合物3jなどのより強力な誘導体が開発され、MF-152の汎用性とさらなる治療応用の可能性を示しています .

生物活性

2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its efficacy as an antimicrobial agent, enzyme inhibitor, and potential anticancer drug.

- Molecular Formula : C₁₆H₁₄F₃N₃O₃S

- Molecular Weight : 385.36 g/mol

- CAS Number : 916888-64-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds derived from 4-(trifluoromethyl)benzohydrazide exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . These findings suggest that the compound may serve as a non-covalent inhibitor of these enzymes, potentially impacting microbial growth.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes. The inhibition of AChE is particularly noteworthy as it plays a role in neurodegenerative diseases. The IC₅₀ values obtained indicate that some derivatives exhibit stronger inhibition than the clinically used drug rivastigmine .

| Compound | IC₅₀ (AChE) | IC₅₀ (BuChE) |

|---|---|---|

| Rivastigmine | 56.10 µM | Not specified |

| 2o | 27.04 µM | Not specified |

| 2i | 106.75 µM | Not specified |

Anticancer Activity

The anticancer potential of thiazole derivatives, including those related to the target compound, has been explored in various studies. Compounds containing the piperazine moiety have shown promise in inhibiting cell proliferation in cancer cell lines. For example, derivatives demonstrated significant cytotoxicity against prostate and breast cancer cells, with concentrations as low as 25 µM leading to a 50% reduction in cell viability .

Case Studies and Research Findings

-

Study on Antitumor Activity :

A study investigated the antitumor effects of thiazole derivatives on various cancer cell lines, revealing that certain compounds inhibited tubulin polymerization, which is crucial for cancer cell mitosis. The most effective compounds showed promising results in both in vitro and in vivo models, suggesting a viable pathway for drug development . -

Inhibition of Cholinesterases :

Another study focused on the inhibition of cholinesterases by related compounds, demonstrating that modifications to the structure significantly enhanced their inhibitory potency compared to parent compounds . This indicates that structural optimization can lead to more effective therapeutic agents. -

Antimicrobial Properties :

Research has also indicated that some derivatives exhibit antimicrobial properties, albeit mild, with minimum inhibitory concentrations (MICs) around 62.5 µM . This suggests potential utility in treating infections where traditional antibiotics may fail.

特性

IUPAC Name |

2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2S/c17-16(18,19)11-4-2-1-3-10(11)14(25)22-5-7-23(8-6-22)15-21-9-12(26-15)13(20)24/h1-4,9H,5-8H2,(H2,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYAUDKMHBMJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(S2)C(=O)N)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474965 |

Source

|

| Record name | 2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916888-66-9 |

Source

|

| Record name | 2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。